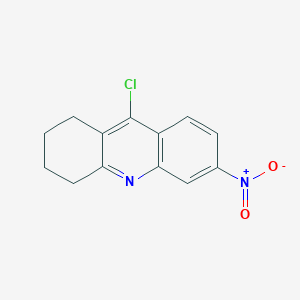

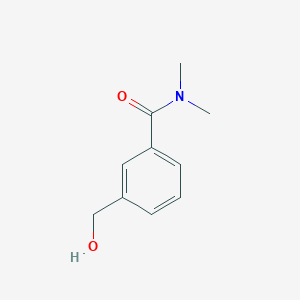

9-Chloro-6-nitro-1,2,3,4-tetrahydroacridine

Descripción general

Descripción

9-Chloro-1,2,3,4-tetrahydroacridine is a compound with the CAS Number: 5396-30-5 . It has a molecular weight of 217.7 .

Synthesis Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures . For example, 9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine (CMT) and ethyl 9-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-2-carboxylate (ECT) are two other tetrahydroacridines that have been designed and synthesized .Molecular Structure Analysis

The molecular formula of 9-Chloro-1,2,3,4-tetrahydroacridine is C13H12ClN . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis

Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences . The demand for synthetic scaffold advancements and modifications has grown in recent decades .Physical And Chemical Properties Analysis

9-Chloro-1,2,3,4-tetrahydroacridine has a density of 1.2±0.1 g/cm3, a boiling point of 358.0±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.0±3.0 kJ/mol and a flash point of 201.6±13.5 °C .Aplicaciones Científicas De Investigación

Anti-Cancer Agent

Acridine derivatives, including “9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine”, are being extensively researched as potential anti-cancer drugs . They are well-known for their high cytotoxic activity . The photocytotoxicity of propyl acridine acts against leukemia cell lines . Acridine platinum (Pt) complexes have shown specificity on the evaluated DNA sequences .

Alzheimer’s Disease Treatment

The first acridine-based medication to be clinically approved for the treatment of Alzheimer’s disease was tacrine, also known as 9-amino-1,2,3,4-tetrahydroacridine . This suggests that other acridine derivatives, including “9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine”, could potentially be used in the treatment of Alzheimer’s disease.

Anti-Inflammatory Agent

Acridine derivatives have exhibited anti-inflammatory properties . This suggests that “9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine” could potentially be used as an anti-inflammatory agent.

Antimicrobial Agent

Acridine derivatives have been shown to have antimicrobial properties . This suggests that “9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine” could potentially be used as an antimicrobial agent.

Antitubercular Agent

Acridine derivatives have exhibited antitubercular properties . This suggests that “9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine” could potentially be used as an antitubercular agent.

Antiparasitic Agent

Acridine derivatives have been shown to have antiparasitic properties . This suggests that “9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine” could potentially be used as an antiparasitic agent.

Antimalarial Agent

Acridine derivatives have exhibited antimalarial properties . This suggests that “9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine” could potentially be used as an antimalarial agent.

Antiviral Agent

Acridine derivatives have been shown to have antiviral properties . This suggests that “9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine” could potentially be used as an antiviral agent.

Mecanismo De Acción

Target of Action

The primary target of 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine, also known as 9-Chloro-6-nitro-1,2,3,4-tetrahydroacridine, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain .

Mode of Action

The compound acts as a reversible inhibitor of AChE . By inhibiting AChE, it slows the breakdown of acetylcholine in the brain, thereby increasing the concentration of this neurotransmitter . This can help improve cognitive function in conditions like Alzheimer’s disease .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged activation of muscarinic and nicotinic receptors, enhancing cholinergic transmission . The compound may also interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE .

Pharmacokinetics

Like other acridine derivatives, it is likely to have good bioavailability due to its planar structure, which allows it to easily cross biological membranes .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

Action Environment

The efficacy and stability of 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to cross biological membranes and reach its target

Safety and Hazards

Direcciones Futuras

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

Propiedades

IUPAC Name |

9-chloro-6-nitro-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGZTFAWTHSZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C2C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3326753.png)

![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)

![2-Chloro-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine](/img/structure/B3326839.png)